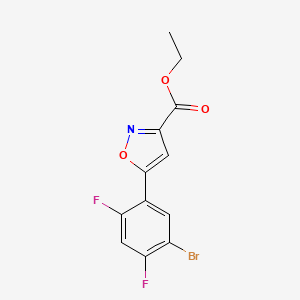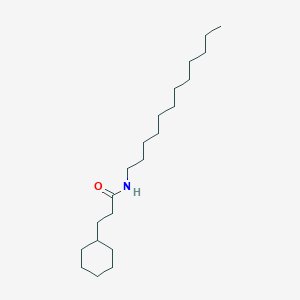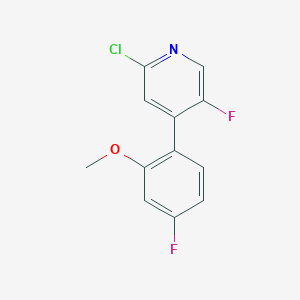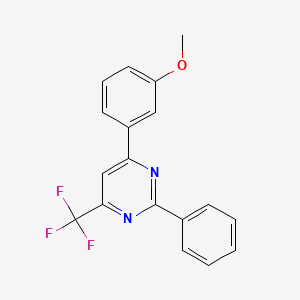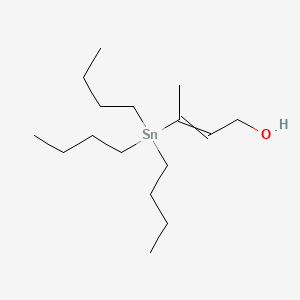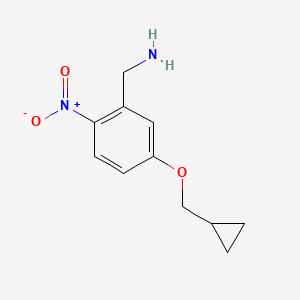
(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s unique structure, which includes a cyclopropylmethoxy group and a nitro group, makes it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine typically involves multiple steps:
Methoxylation: The addition of the cyclopropylmethoxy group.
Each step requires specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid under controlled temperatures.
Methoxylation: Using cyclopropylmethanol and a suitable base.
Amination: Using ammonia or an amine source under catalytic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles like halides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted aromatic amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxy-2-nitrophenyl)methanamine: Lacks the cyclopropyl group.
(5-(Cyclopropylmethoxy)-2-aminophenyl)methanamine: Lacks the nitro group.
Uniqueness
The presence of both the cyclopropylmethoxy and nitro groups in (5-(Cyclopropylmethoxy)-2-nitrophenyl)methanamine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
[5-(cyclopropylmethoxy)-2-nitrophenyl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-9-5-10(16-7-8-1-2-8)3-4-11(9)13(14)15/h3-5,8H,1-2,6-7,12H2 |
Clave InChI |
GHQJZCOAZPDYLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


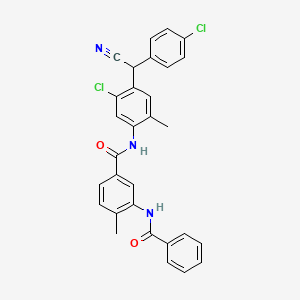
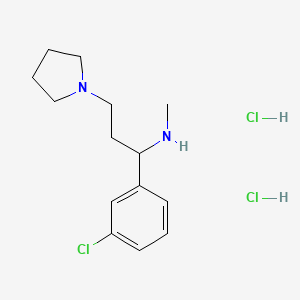
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
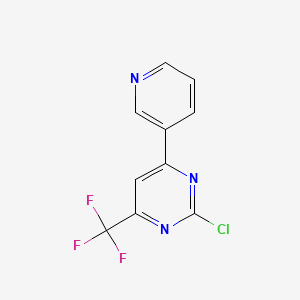
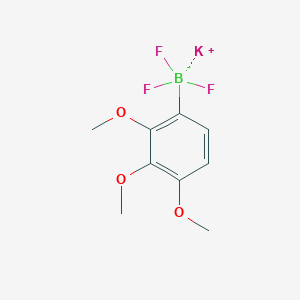
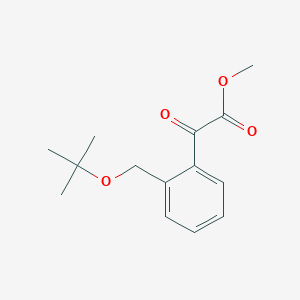
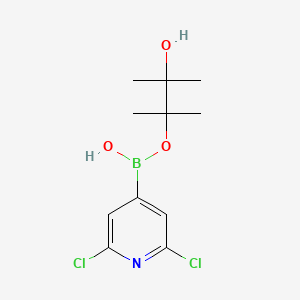
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
